5-Vinylisoxazole

Beschreibung

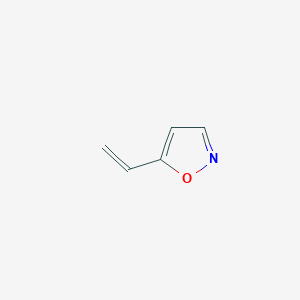

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-ethenyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO/c1-2-5-3-4-6-7-5/h2-4H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJWVRSLZWIXGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=NO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480556 | |

| Record name | Isoxazole, 5-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21169-68-6 | |

| Record name | Isoxazole, 5-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Vinylisoxazole and Analogues

Cycloaddition-Based Routes to 5-Vinylisoxazole

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent a cornerstone for the formation of the isoxazole (B147169) ring. thieme-connect.demdpi.com These methods involve the reaction of a 1,3-dipole, such as a nitrile oxide, with a dipolarophile, like an alkene or alkyne, to form the five-membered heterocyclic core. etsu.edu

The 1,3-dipolar cycloaddition of nitrile oxides with unsaturated carbon-carbon bonds is one of the most fundamental and widely utilized methods for synthesizing isoxazoles and their partially saturated analogues, isoxazolines. mdpi.cometsu.edu The reaction between a nitrile oxide and an alkyne directly yields an isoxazole, while reaction with an alkene produces an isoxazoline (B3343090), which may be subsequently oxidized to the corresponding isoxazole. The regioselectivity of these cycloadditions is a critical aspect, often governed by both steric and electronic factors, which can be rationalized by Frontier Molecular Orbital (FMO) theory. mdpi.com

Specific applications of this methodology have been employed to synthesize vinyl-substituted isoxazoles and their precursors. For instance, 3-phenyl-5-vinyl-2-isoxazoline has been successfully obtained in a single step with high yield (84%) through the cycloaddition of benzonitrile (B105546) oxide to butadiene. grafiati.com In another example, the reaction of phenylacetylene (B144264) with ethoxycarbonylformonitrile oxide, followed by reduction and Wittig olefination, has been used to prepare 5-phenyl-3-vinylisoxazole. grafiati.com These cycloaddition strategies provide a powerful tool for constructing the core heterocyclic structure with the vinyl substituent or a precursor group already in place. grafiati.commaynoothuniversity.ie

Fulminic acid (HCNO), the parent compound of nitrile oxides, can be used in cycloaddition reactions to generate 3-unsubstituted isoxazoles. etsu.eduresearchgate.net A notable route to this compound involves the cycloaddition of fulminic acid to an unsaturated alcohol. Specifically, the reaction with 1-butyn-3-ol yields a mixture of regioisomers, predominantly 5-α-hydroxyethylisoxazole over 4-α-hydroxyethylisoxazole in a 9:1 ratio. researchgate.net The major product, 5-α-hydroxyethylisoxazole, serves as a direct precursor to this compound. Subsequent dehydration of this intermediate successfully furnishes the target compound, this compound. researchgate.netresearchgate.net

Dehydration and Aromatization Strategies for this compound Formation

A prevalent and effective strategy for synthesizing 3-aryl-5-vinylisoxazoles involves a two-step sequence: the initial formation of a 5-hydroxy-2-isoxazoline intermediate followed by its dehydration to yield the aromatic isoxazole ring. thieme-connect.comresearchgate.net

The dehydration and aromatization of 3-aryl-5-hydroxy-5-vinyl-2-isoxazolines is a key step that leads to the formation of 3-aryl-5-vinylisoxazoles. thieme-connect.comthieme-connect.com This transformation is often achieved in quantitative yields under acidic conditions. thieme-connect.comresearchgate.net The use of Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) in dichloromethane, has been reported to be effective for this dehydration step. thieme-connect.de This acidic treatment facilitates the elimination of a water molecule, leading to the formation of the stable aromatic isoxazole ring. thieme-connect.comthieme-connect.de The choice of acidic conditions is crucial to avoid potential side reactions, such as nucleophilic addition to the vinyl group, which can occur under basic conditions. thieme-connect.de

The precursor, 3-aryl-5-hydroxy-5-vinyl-2-isoxazoline, is synthesized by reacting an aryl nitrile oxide with the lithium enolate of methyl vinyl ketone (MVK). thieme-connect.comresearchgate.net This reaction is typically performed at a low temperature, such as –78 °C. thieme-connect.comthieme-connect.com The success of this cycloaddition is significantly influenced by the nature of the substituents on the aryl nitrile oxide. Fair to good yields are generally obtained when the aryl moiety contains electron-withdrawing groups or sterically non-demanding groups. thieme-connect.comthieme-connect.com Conversely, the presence of bulky or hindered groups on the aryl nitrile oxide can lead to lower yields or prevent the reaction from occurring. thieme-connect.com This method provides a versatile entry point to a range of 3-aryl-5-vinylisoxazole analogues by varying the starting aryl nitrile oxide. thieme-connect.com

| Aryl Group of Nitrile Oxide | Yield of 5-Hydroxy-2-isoxazoline Intermediate (%) | Yield of 3-Aryl-5-vinylisoxazole (%) |

|---|---|---|

| Phenyl | 60 | quant. |

| 4-Chlorophenyl | 72 | quant. |

| 4-Nitrophenyl | 75 | quant. |

| 2-Chlorophenyl | 55 | quant. |

| 2,6-Dichlorophenyl | trace | - |

Cyclization Reactions in this compound Synthesis

Beyond cycloaddition-based routes, direct cyclization reactions provide an alternative pathway to this compound. One such method involves the reaction of 4-penten-2-ynal or its corresponding diethylacetal with hydroxylamine (B1172632) hydrochloride. researchgate.netresearchgate.net This reaction constructs the isoxazole ring from an acyclic precursor that already contains the requisite carbon skeleton for the vinyl group. This approach has been reported to produce this compound directly without the formation of isomeric byproducts. researchgate.net Other cyclization strategies, such as the gold-catalyzed cycloisomerization of α,β-acetylenic oximes, represent general methods for isoxazole synthesis that could potentially be adapted for vinylisoxazole production. organic-chemistry.org

Solid-Phase Organic Synthesis Approaches to Vinylisoxazoles

Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the rapid generation of compound libraries for high-throughput screening. nih.govd-nb.info This methodology has been successfully applied to the synthesis of substituted isoxazoles. In a typical solid-phase approach, a starting material is covalently attached to an insoluble polymer support via a linker. d-nb.info The substrate then undergoes a series of chemical transformations. A key advantage of SPOS is the ability to use excess reagents to drive reactions to completion, with purification at each step simplified to a mere filtration and washing process. d-nb.info

For the synthesis of vinylisoxazoles, a suitable building block, such as an alkyne or a ketone, can be anchored to the solid support. Subsequent reaction with a nitrile oxide (generated in situ) would lead to the formation of the isoxazole ring. The vinyl group can either be present on the starting material or introduced through a subsequent reaction, such as a palladium-catalyzed cross-coupling reaction on a halogenated isoxazole intermediate. Finally, the desired vinylisoxazole product is cleaved from the solid support. This approach is highly amenable to automation and the creation of diverse libraries of isoxazole derivatives for biological evaluation. nih.govvapourtec.com

Metal-Catalyzed and Metal-Free Synthetic Pathways to Functionalized Vinylisoxazoles

Modern synthetic organic chemistry heavily relies on transition-metal catalysis to achieve efficient and selective bond formations. Both metal-catalyzed and, more recently, metal-free strategies have been developed for the synthesis of functionalized vinylisoxazoles, offering unique advantages in terms of scope and functional group tolerance.

The precise control of regio- and stereoselectivity is a cornerstone of modern organic synthesis. In the context of vinylisoxazole synthesis, this is often achieved through the use of directing groups or by employing specific catalytic systems. Chelation-assisted functionalization, where a bidentate directing group coordinates to a metal catalyst and positions it for a specific reaction, is a powerful strategy to control regioselectivity. nih.gov For instance, a directing group placed on the isoxazole ring can guide a C-H activation/functionalization reaction to a specific position.

Furthermore, the stereoselective synthesis of substituted vinylisoxazoles can be accomplished through various means. For reactions involving the vinyl group, catalysts that can differentiate between enantiotopic faces or prochiral starting materials are employed. Phase-transfer catalysis has also been shown to control regio- and stereoselectivity in reactions involving vinylogous enolates, where ion-pairing interactions between the catalyst and the anionic intermediate dictate the outcome. mdpi.com

Table 1: Comparison of Regio- and Stereoselective Functionalization Techniques

| Technique | Principle | Key Advantages |

| Chelation-Assisted Functionalization | A bidentate directing group coordinates to a metal catalyst, directing the reaction to a specific site. nih.gov | High regioselectivity, broad substrate scope. |

| Phase-Transfer Catalysis | Utilizes a catalyst to shuttle a reactant between two immiscible phases, with ion-pairing influencing selectivity. mdpi.com | Mild reaction conditions, applicable to a range of substrates. |

| Asymmetric Catalysis | Employs a chiral catalyst to induce stereoselectivity in the formation of a new stereocenter. | High enantiomeric or diastereomeric excess can be achieved. |

The incorporation of a trifluoromethyl (CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after modification in drug discovery. jelsciences.com Several advanced strategies for the synthesis of trifluoromethylated vinylisoxazoles have been developed.

One notable metal-free approach involves a cascade reaction of α,β-unsaturated carbonyl compounds with a trifluoromethyl source like CF3SO2Na and an oxidant. organic-chemistry.org This method proceeds through a regio- and stereoselective trifluoromethyloximation, followed by cyclization and elimination to furnish the 4-(trifluoromethyl)isoxazole core. organic-chemistry.org The vinyl group can be present on the starting α,β-unsaturated carbonyl compound.

Photocatalysis has also emerged as a powerful tool for trifluoromethylation. frontiersin.org Visible-light-mediated reactions can generate trifluoromethyl radicals from stable and readily available precursors, which can then be incorporated into the isoxazole framework. frontiersin.org Electrochemical methods offer another sustainable approach, where cathode reduction can generate trifluoromethyl radicals for subsequent cyclization reactions. rsc.org

Table 2: Modern Methods for Trifluoromethylated Isoxazole Synthesis

| Method | Reagents/Conditions | Key Features |

| Cascade Reaction | α,β-unsaturated carbonyls, CF3SO2Na, tBuONO organic-chemistry.org | Metal-free, regio- and stereoselective, good functional group tolerance. organic-chemistry.org |

| Photocatalysis | Visible light, photocatalyst, CF3 source frontiersin.org | Mild reaction conditions, utilizes light energy. frontiersin.org |

| Electrochemistry | Cathode reduction, trifluoromethylating reagent rsc.org | Avoids stoichiometric redox reagents, sustainable. rsc.org |

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions are widely used in the synthesis of complex isoxazole derivatives. rsc.org

The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is particularly useful for introducing alkynyl groups onto the isoxazole ring. rsc.org For instance, a 4-iodoisoxazole (B1321973) can be coupled with a terminal alkyne in the presence of a palladium catalyst to yield a C4-alkynylisoxazole. rsc.org This methodology has been shown to be high-yielding and tolerant of various functional groups. rsc.org

The Suzuki-Miyaura coupling, which couples an organoboron compound with a halide, is another powerful method for functionalizing isoxazoles. nih.govorganic-chemistry.org This reaction can be used to introduce aryl or vinyl groups at various positions on the isoxazole ring. For example, a one-pot protocol for the cyanomethylation of aryl halides has been developed that proceeds through a Suzuki coupling of an isoxazole-4-boronic acid pinacol (B44631) ester. organic-chemistry.org

A one-pot, four-component coupling reaction catalyzed by palladium has been developed to construct isoxazole derivatives from a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide. organic-chemistry.org This method is highly regioselective, with the substituent from the terminal alkyne ending up at the 5-position of the isoxazole ring. organic-chemistry.org

Table 3: Palladium-Catalyzed Reactions for Isoxazole Synthesis

| Reaction Name | Coupling Partners | Catalyst System (Example) |

| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide rsc.org | Pd(acac)2/PPh3 rsc.org |

| Suzuki-Miyaura Coupling | Organoboron Compound + Halide nih.govorganic-chemistry.org | PdCl2(dppf) organic-chemistry.org |

| Four-Component Coupling | Terminal Alkyne + Hydroxylamine + CO + Aryl Iodide organic-chemistry.org | Palladium catalyst organic-chemistry.org |

Mechanistic Investigations and Transformational Chemistry of 5 Vinylisoxazole

Reactivity Profiles of the Isoxazole (B147169) Ring in 5-Vinylisoxazole

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, exhibits a complex reactivity profile. Its behavior is largely dictated by the weak N-O bond, making it susceptible to cleavage under various conditions, including thermolysis, photolysis, and chemical reduction. thieme-connect.de This inherent instability is a key feature in the synthetic utility of isoxazoles, allowing them to serve as precursors to a wide array of other molecules.

The isoxazole ring can participate in electrophilic aromatic substitution reactions, typically at the C4 position. thieme-connect.de Conversely, nucleophilic aromatic substitution is also possible, particularly with leaving groups situated at the C3 and C5 positions. thieme-connect.de While addition reactions to the isoxazole ring itself are not common, the ring can be deprotonated, although this often leads to ring opening. thieme-connect.de

In the context of this compound, the reactivity of the isoxazole ring can be influenced by the presence of the vinyl substituent. For instance, in the synthesis of 3-phenyl-5-vinylisoxazole, dehydration of the intermediate 5-hydroxy-3-phenyl-5-vinyl-2-isoxazoline under acidic conditions is preferred. thieme-connect.dethieme-connect.de The use of basic conditions can lead to nucleophilic addition to the vinyl group, likely proceeding through a ring-opened α,β-unsaturated ketone intermediate. thieme-connect.dethieme-connect.de This highlights the interplay between the ring and the vinyl group in directing reaction outcomes.

Vinyl Moiety Reactivity in this compound: Addition and Cycloaddition Processes

The vinyl group at the 5-position of the isoxazole ring provides a site for a variety of addition and cycloaddition reactions. These transformations offer pathways to more complex molecular architectures while potentially leaving the isoxazole ring intact, or in some cases, participating in its subsequent transformation.

Addition Reactions: The electron-withdrawing nature of the isoxazole ring can activate the vinyl group towards nucleophilic attack. However, the outcome of such reactions can be complex. For example, the reaction of 3-phenyl-5-vinylisoxazole with a strong nucleophile like n-butyllithium does not result in a simple addition to the vinyl group. Instead, a product formed from the reaction with a second molecule of the vinylisoxazole is observed. thieme-connect.dethieme-connect.de This suggests that the initial nucleophilic addition may be followed by further reactions, possibly involving the isoxazole ring. In contrast, reactions that proceed through a concerted mechanism, such as epoxidation with m-chloroperoxybenzoic acid (MCPBA), can provide the expected addition product on the vinyl group. thieme-connect.dethieme-connect.de

Cycloaddition Reactions: The vinyl group of this compound can act as a dienophile or a participant in other cycloaddition reactions. For instance, 3-methyl-5-vinylisoxazole has been shown to undergo Diels-Alder reactions. unifi.itresearchgate.net The vinyl group can also participate in 1,3-dipolar cycloadditions, such as the reaction with benzonitrile (B105546) oxide, which leads to the formation of a new isoxazoline (B3343090) ring. thieme-connect.dethieme-connect.de These cycloaddition reactions are valuable for constructing more elaborate heterocyclic systems. The ability of the vinyl group to participate in these reactions underscores its importance as a handle for further functionalization of the this compound scaffold.

It is noteworthy that the reactivity of vinylisoxazoles in cycloadditions can be position-dependent. For example, while this compound derivatives undergo Diels-Alder reactions, the corresponding 4-vinylisoxazole isomers may not react with the same dienophiles under similar conditions, a difference attributed to electronic factors. researchgate.net

Ring-Opening Reactions of this compound and its Derivatives

A fundamental aspect of isoxazole chemistry is the propensity of the ring to undergo cleavage, a transformation that unlocks a diverse range of synthetic possibilities. This reactivity is particularly pronounced in this compound and its derivatives, where the ring-opening process can be initiated by various stimuli, including nucleophiles, heat, or light. thieme-connect.deimperial.ac.ukmsu.edumasterorganicchemistry.comuomustansiriyah.edu.iqic.ac.uk

The weak N-O bond is the Achilles' heel of the isoxazole ring, and its cleavage is often the first step in many of its transformations. thieme-connect.de For example, treatment of 3-phenylisoxazole (B85705) with lithium amides can lead to ring-opening and fragmentation, ultimately yielding a dimerized azetinone intermediate. thieme-connect.de In the case of 5-vinylisoxazoles, nucleophilic attack on the vinyl group can be followed by ring opening of the isoxazoline intermediate, especially in protic solvents, to form an α,β-unsaturated ketone. thieme-connect.dethieme-connect.de This intermediate can then undergo further reactions, such as conjugate addition. thieme-connect.de

The products of ring-opening reactions are often highly reactive intermediates that can be trapped in situ to generate a variety of other cyclic and acyclic structures. This "masked functionality" of the isoxazole ring is a powerful tool in organic synthesis. For instance, the ring opening of isoxazoles can lead to the formation of enaminones, which are versatile building blocks for the synthesis of other heterocycles. acs.org

Isomerization and Rearrangement Pathways of Vinylisoxazoles

The isomerization and rearrangement of vinylisoxazoles represent a significant area of their chemistry, providing access to a variety of important nitrogen-containing heterocyclic systems, most notably pyrroles. These transformations are often catalyzed by transition metals, which facilitate the cleavage of the isoxazole N-O bond and orchestrate the subsequent bond-forming events.

One of the most synthetically valuable transformations of vinylisoxazoles is their isomerization to pyrroles. This reaction is often catalyzed by transition metals, with iron(II) catalysts being particularly effective. scispace.comresearchgate.netorcid.orgacs.orgnih.govacs.orgresearchgate.netnih.govacs.org The Fe(II)-catalyzed isomerization of 4-vinylisoxazoles, for example, provides a direct route to substituted pyrroles under mild conditions. researchgate.netacs.orgnih.gov

The proposed mechanism for this transformation, supported by DFT calculations, involves the initial formation of an Fe(II)-isoxazole complex. acs.org This is followed by the key ring-opening step to generate an Fe(II)-nitrene complex. This reactive intermediate then undergoes cyclization to an Fe(II) complex of a 2-vinyl-2H-azirine. A subsequent rearrangement of this azirine complex leads to the final pyrrole (B145914) product. acs.org The steric environment of the vinyl group can influence the reaction pathway, highlighting the subtle interplay of electronic and steric factors in these catalyzed rearrangements. researchgate.netnih.gov

The scope of this reaction is broad, tolerating a variety of substituents on both the isoxazole ring and the vinyl group, making it a versatile method for the synthesis of highly functionalized pyrroles. acs.orgnih.gov

Copper-mediated reactions of vinylisoxazoles have also revealed unusual and synthetically useful transformations. In one notable example, the copper-mediated cleavage of 4-vinylisoxazoles in the presence of dimethyl sulfoxide (B87167) (DMSO) as a solvent leads to the formation of substituted pyridines. acs.orgorganic-chemistry.orgresearchgate.netresearchgate.netacs.org

In this reaction, DMSO serves as a one-carbon surrogate, with a methylene (B1212753) group being incorporated into the final pyridine (B92270) ring. organic-chemistry.orgacs.org The proposed mechanism involves the copper-catalyzed ring opening of the isoxazole to form a copper-imido species, which can then exist in equilibrium with an enaminone intermediate. acs.org This enaminone can then react with a methyl(methylene)sulfonium intermediate derived from DMSO. A subsequent 6π-electrocyclization and oxidation by Cu(II) affords the trisubstituted pyridine product. acs.org This reaction showcases the remarkable ability of copper to mediate a complex cascade of events, including C-C and C-N bond formation, leading to the construction of a new heterocyclic ring system.

Structural Modification and Derivatization of 5 Vinylisoxazole

Synthesis of Substituted 5-Vinylisoxazole Analogues

The generation of this compound analogues with specific substituents at the C3 and C4 positions is a primary method for creating chemical diversity. Syntheses of 3-aryl and 4-(trifluoromethyl) derivatives are prominent examples.

3-Aryl-5-vinylisoxazoles

A robust and widely utilized method for synthesizing 3-aryl-5-vinylisoxazoles involves a two-step process starting from aryl nitrile oxides and a suitable three-carbon synthon. tandfonline.com The key reaction is a [3+2] cycloaddition between an aryl nitrile oxide and the lithium enolate of methyl vinyl ketone. researchgate.net This reaction, typically conducted at low temperatures such as -78 °C, forms a 3-aryl-5-hydroxy-5-vinyl-2-isoxazoline intermediate. tandfonline.com Subsequent dehydration and aromatization of this intermediate, often under acidic conditions using reagents like boron trifluoride etherate (BF₃·OEt₂), quantitatively yields the desired 3-aryl-5-vinylisoxazole. researchgate.netthieme-connect.de

The success of the initial cycloaddition is influenced by the electronic and steric properties of the aryl nitrile oxide. tandfonline.comresearchgate.net Nitrile oxides bearing electron-withdrawing groups on the aryl ring tend to give fair to good yields, whereas those with bulky groups may result in lower yields or no reaction. tandfonline.comresearchgate.net

Table 1: Synthesis of 3-Aryl-5-vinylisoxazole Analogues via Dehydration of Isoxazoline (B3343090) Precursors This table is interactive. You can sort and filter the data.

| Aryl Substituent (Ar) | Dehydration Reagent | Yield (%) | Reference |

|---|---|---|---|

| Phenyl | BF₃·OEt₂ | Quantitative | thieme-connect.deresearchgate.net |

| 4-Chlorophenyl | Acidic Conditions | Quantitative | tandfonline.com |

| 4-Nitrophenyl | Acidic Conditions | Quantitative | tandfonline.com |

| 2-Chlorophenyl | Acidic Conditions | Quantitative | tandfonline.com |

| 4-Methoxyphenyl | Acidic Conditions | Quantitative | tandfonline.com |

4-(Trifluoromethyl)-5-vinylisoxazole

The introduction of a trifluoromethyl (CF₃) group at the C4 position requires a different synthetic approach. A metal-free, cascade reaction has been developed for the synthesis of 4-(trifluoromethyl)isoxazoles from α,β-unsaturated carbonyls. nih.gov This strategy employs sodium triflinate (CF₃SO₂Na) as the trifluoromethyl source and tert-butyl nitrite (B80452) (tBuONO) as both an oxidant and the source of the nitrogen and oxygen atoms for the isoxazole (B147169) ring. nih.govontosight.ai The reaction proceeds through a tandem trifluoromethyloximation, cyclization, and elimination sequence to furnish the 4-(trifluoromethyl)-5-vinylisoxazole product in moderate to good yields. nih.govontosight.ai

Functional Group Interconversions and Side-Chain Elaboration

The vinyl group at the C5 position is a key site for further chemical transformations, allowing for extensive side-chain elaboration. tandfonline.comresearchgate.net The reactivity of this group has been explored through various reactions, including epoxidation, cycloaddition, and nucleophilic addition. thieme-connect.de

Epoxidation : The vinyl group of 3-phenyl-5-vinylisoxazole can be readily converted to an epoxide ring. This reaction is achieved using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA), proceeding through a concerted mechanism to yield 3-phenyl-5-(oxiran-2-yl)isoxazole. thieme-connect.deresearchgate.net

Cycloaddition : The vinyl moiety can act as a dipolarophile in [3+2] cycloaddition reactions. For instance, reacting 3-phenyl-5-vinylisoxazole with benzonitrile (B105546) oxide results in the formation of a new isoxazoline ring attached to the C5 position, creating a bi-heterocyclic system. thieme-connect.de

Nucleophilic Addition : The vinyl group is susceptible to nucleophilic attack, although the reaction outcome can be complex. thieme-connect.deresearchgate.net Treatment of 3-phenyl-5-vinylisoxazole with a strong nucleophile like n-butyllithium (n-BuLi) does not simply result in addition across the double bond. Instead, it can lead to further reaction with a second molecule of the vinylisoxazole. thieme-connect.de In the presence of alcohol solvents (ROH) and a base, nucleophilic addition of the alcohol to the vinyl group can occur, which is sometimes observed as a side reaction during the synthesis of the vinylisoxazole itself from its hydroxyisoxazoline precursor. researchgate.net

Regioselective Functionalization of the Isoxazole Nucleus

Achieving regioselective functionalization of the isoxazole ring itself is challenging. Deprotonation at the C3 or C5 ring protons can lead to ring opening, a characteristic reaction of the isoxazole system. tandfonline.com Therefore, strategies often focus on the functionalization of side chains attached to the ring, a process known as lateral metalation. tandfonline.commdpi.com

Lateral metalation involves the deprotonation of a C-H bond on a carbon atom adjacent (lateral) to the isoxazole ring. tandfonline.com For example, studies on 3-phenyl-5-ethylisoxazole have shown that deprotonation with strong bases like n-butyllithium can occur at the α-carbon of the ethyl group. thieme-connect.de This generates a lithiated species that can then react with various electrophiles, allowing for the introduction of new functional groups at the C5 side chain. thieme-connect.de While direct C-H functionalization of the this compound ring is not extensively documented, the principles of lateral metalation suggest that the methylene (B1212753) protons of the vinyl group could potentially be targeted, although competitive addition to the double bond would be a significant challenge.

The alternative approach is to build the desired substitution pattern into the precursors before the final ring-forming cyclization, which offers greater control over regioselectivity. researchgate.netrsc.org

Synthesis of this compound Precursors and Intermediates

The most significant precursors for the synthesis of 3-aryl-5-vinylisoxazoles are 3-aryl-5-hydroxy-5-vinyl-2-isoxazolines. tandfonline.comthieme-connect.com These intermediates are synthesized with high regioselectivity via the 1,3-dipolar cycloaddition of aryl nitrile oxides with the lithium enolate of methyl vinyl ketone. tandfonline.comresearchgate.net

The reaction is typically performed in an inert solvent like tetrahydrofuran (B95107) (THF) at -78 °C. tandfonline.com The enolate is pre-formed by treating methyl vinyl ketone with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). thieme-connect.de The subsequent addition of the aryl nitrile oxide to the enolate solution initiates the cycloaddition. The resulting 3-aryl-5-hydroxy-5-vinyl-2-isoxazolines can be isolated after aqueous workup and purification by column chromatography. tandfonline.com It is noted that these isoxazoline intermediates can sometimes undergo partial dehydration during purification on silica (B1680970) gel. tandfonline.com

Table 2: Synthesis of 3-Aryl-5-hydroxy-5-vinyl-2-isoxazoline Precursors This table is interactive. You can sort and filter the data.

| Aryl Substituent (Ar) in Ar-CNO | Base for Enolate Formation | Yield (%) | Reference |

|---|---|---|---|

| Phenyl | LDA | 93 | tandfonline.com |

| 4-Chlorophenyl | LDA | 72 | tandfonline.com |

| 4-Nitrophenyl | LDA | 86 | tandfonline.com |

| 2-Chlorophenyl | LDA | 45 | tandfonline.com |

| 4-Methoxyphenyl | LDA | 65 | tandfonline.com |

| 2,4-Dichlorophenyl | LDA | 49 | tandfonline.com |

These hydroxyisoxazolines are versatile synthons, serving not only as direct precursors to 5-vinylisoxazoles but also for other derivatives. acs.org

The Polymer Chemistry of this compound: A Comprehensive Review of Macromolecular Engineering

The field of polymer science continually seeks novel monomers to create advanced materials with tailored properties. Among the vast array of polymerizable compounds, heterocyclic monomers have garnered significant attention due to the unique functionalities and characteristics they impart to the resulting macromolecules. This article focuses exclusively on the polymer science of this compound, a heterocyclic vinyl monomer with the potential for creating diverse and functional macromolecular architectures. The subsequent sections will delve into the specifics of its polymerization through various mechanisms and the potential for creating complex polymer structures.

Advanced Materials Applications of 5 Vinylisoxazole Derivatives

Integration of 5-Vinylisoxazole Moieties in Organic Semiconductor Development (e.g., OLEDs, OFETs, Photovoltaic Cells)

Organic semiconductors are a class of materials based on π-bonded molecules and polymers that form the active components in various electronic devices. wikipedia.org Their advantages include mechanical flexibility, low-cost fabrication, and tunable properties. 1-material.com The integration of heterocyclic compounds like isoxazole (B147169) into the design of organic semiconductors is a strategy to fine-tune their electronic characteristics. The isoxazole ring can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for charge injection, transport, and recombination processes in devices. tu-dresden.de

While research on this compound itself in this domain is specific, studies on related vinylisoxazole derivatives demonstrate their potential. For instance, polymers with pendant isoxazole rings have been synthesized from monomers like 3,5-dimethyl-4-vinylisoxazole. researchgate.net These polymers incorporate the π-conjugated isoxazole system, which can facilitate electron delocalization—a key requirement for charge transport. ossila.com

The applications for such materials span several key areas of organic electronics:

Organic Light-Emitting Diodes (OLEDs): In OLEDs, the isoxazole moiety can be part of the emissive layer or charge-transport layers. 1-material.comuni-augsburg.de The electronic properties of the heterocycle can be tailored to achieve efficient electroluminescence and high thermal stability. researchgate.net

Organic Field-Effect Transistors (OFETs): OFETs rely on the efficient transport of charge carriers through a semiconductor channel. wikipedia.org Polymers derived from vinylisoxazoles could serve as the active layer, where the intermolecular interactions between the isoxazole rings influence molecular packing and, consequently, charge carrier mobility. uni-augsburg.de

Organic Photovoltaic (OPV) Cells: In solar cells, isoxazole derivatives can function as either electron donor or acceptor materials. wikipedia.org The ability to modify the isoxazole structure allows for the optimization of the material's absorption spectrum and energy level alignment to maximize photon-to-electron conversion efficiency.

The table below summarizes the potential roles of vinylisoxazole-derived polymers in various organic electronic devices.

| Device Type | Potential Role of Vinylisoxazole Polymer | Key Influencing Property of Isoxazole Moiety |

| OLED | Emitter, Electron/Hole Transport Layer | Tunable HOMO/LUMO levels, thermal stability. uni-augsburg.deresearchgate.net |

| OFET | Active Channel Material | Charge carrier mobility, molecular packing. wikipedia.orguni-augsburg.de |

| OPV Cell | Donor or Acceptor Material | Optical absorption spectrum, energy level alignment. wikipedia.org |

Role of this compound in Liquid Crystalline Polymer Design

Liquid crystalline polymers (LCPs) are materials that exhibit properties of both liquids (fluidity) and solids (long-range order). kdfeddersen.com Their molecular structure typically consists of rigid mesogenic units that promote anisotropic ordering. kdfeddersen.com The this compound unit is a valuable component in the design of LCPs for two primary reasons: the vinyl group acts as a polymerizable site, and the rigid, polar isoxazole ring can serve as or be incorporated into a mesogenic unit.

The polymerization of vinylisoxazole monomers can lead to side-chain liquid crystalline polymers (SCLCPs), where the mesogenic units containing the isoxazole ring are attached as pendants to a flexible polymer backbone. chemrestech.com This architecture allows the mesogens a degree of freedom to self-assemble into ordered liquid crystalline phases (mesophases), such as nematic or smectic phases.

Research has demonstrated the synthesis of liquid crystalline materials based on isoxazole derivatives. For example, comb-shaped methacrylate (B99206) oligomers derived from a 3,5-disubstituted isoxazole core have been shown to exhibit a smectic A (SmA) mesophase. researchgate.net In such systems, the isoxazole ring contributes to the rigidity and polarity of the side chain, which are crucial for the formation and stability of the mesophase. Main-chain liquid crystalline polymers (MCLCPs), where the isoxazole unit is part of the polymer backbone, have also been prepared, often exhibiting high thermal stability. researchgate.netrsc.org

The table below presents findings on a liquid crystalline polymer system incorporating isoxazole moieties.

| Monomer/Precursor | Polymer Type | Observed Mesophase | Reference |

| 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole derivative | Side-Chain Methacrylate Oligomer | Smectic A (SmA) | researchgate.net |

| 3,5-diarylisoxazole derivative | Main-Chain Polymer | Smectic A (SmA), Soft Crystal (CrE) | researchgate.net |

Advanced Materials Synthesis Using this compound-derived Monomers and Oligomers

The synthesis of advanced materials from this compound and its derivatives hinges on the reactivity of the vinyl group, which readily participates in various polymerization reactions. Free-radical polymerization is a common and effective method to transform vinylisoxazole monomers into high-molecular-weight polymers with pendant isoxazole rings. researchgate.net

A notable example is the synthesis of poly(3,5-dimethyl-4-vinylisoxazole). The monomer, 3,5-dimethyl-4-vinylisoxazole, can be prepared in high yield from the common starting material pentane-2,4-dione. researchgate.net Subsequent polymerization using a radical initiator yields a polymer where the isoxazole heterocycle is a repeating side group. researchgate.net This approach allows for the creation of a wide range of functional materials where the properties can be tuned by co-polymerizing the vinylisoxazole with other monomers.

Oligomers, which are lower molecular weight polymers, can also be synthesized. For instance, methacrylate oligomers containing isoxazole units have been prepared through free-radical polymerization for applications as liquid crystals. researchgate.net The controlled synthesis of these monomers and oligomers is foundational for developing materials with tailored thermal, mechanical, and electronic properties.

The synthesis pathway and subsequent polymerization are outlined below.

| Starting Material | Monomer Synthesized | Polymerization Method | Resulting Polymer/Oligomer |

| Pentane-2,4-dione | 3,5-Dimethyl-4-vinylisoxazole | Radical Polymerization | Poly(3,5-dimethyl-4-vinylisoxazole) with pendant isoxazole rings. researchgate.net |

| 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole | Methacrylate Monomer with Isoxazole | Free Radical Polymerization | Comb-shaped methacrylate oligomers. researchgate.net |

Functionalization of Polymeric Systems via Isoxazole Ring Transformations

A key advantage of incorporating isoxazole rings into a polymer is their potential for post-polymerization modification. The isoxazole ring is not merely a passive structural element; it can act as a latent functional group that can be chemically transformed to introduce new functionalities along the polymer chain. nih.gov This strategy provides a powerful route to modify the properties of a material after the initial polymer has been synthesized.

The isoxazole ring can undergo various chemical transformations, most notably ring-opening reactions. Under specific reductive or basic conditions, the relatively weak N-O bond of the isoxazole ring can be cleaved. This process can unmask other functional groups, such as β-hydroxy ketones, β-amino vinyl ketones, or 1,3-dicarbonyl compounds.

The general process involves two steps:

Polymer Synthesis: A monomer like this compound is polymerized to create a polymer backbone with pendant isoxazole rings.

Post-Polymerization Modification: The polymer is treated with specific reagents to induce the transformation of the isoxazole rings into new functional groups.

This approach allows for the creation of libraries of functional polymers from a single polymeric precursor, facilitating the investigation of structure-property relationships. nih.gov For example, a polymer with pendant β-amino ketone groups, generated from the isoxazole transformation, could have altered solubility, improved adhesion, or the ability to chelate metal ions. While the functionalization of polymers via the ring-opening of other heterocycles like 2-oxazolines is well-established, the application of this concept to isoxazole-containing polymers represents an advanced strategy for materials design. mdpi.commdpi.com

Theoretical and Computational Chemistry Studies on 5 Vinylisoxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 5-vinylisoxazole. nih.govarxiv.org These calculations provide data on frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity. For instance, the energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a critical parameter for assessing molecular stability and reactivity. benchchem.com

Computational methods, such as Density Functional Theory (DFT), are frequently employed to predict these properties. For a derivative, (E)-5-(2-(Pyrrolidin-2-yl)vinyl)isoxazole, DFT calculations at the B3LYP/6-31G* level have been used to determine properties like the dipole moment and the HOMO-LUMO gap. benchchem.com Such studies reveal that the electron-deficient isoxazole (B147169) ring can act as an electrophilic center, influencing the molecule's interaction with other chemical species. benchchem.com

Table 1: Calculated vs. Experimental Properties for a this compound Derivative

| Property | Calculated Value | Experimental Value |

|---|---|---|

| Dipole Moment | 2.85 D | Not reported |

| HOMO-LUMO Gap | 5.2 eV | 5.0 eV (from UV-Vis) |

| LogP | 1.8 | 1.7 |

*Data for (E)-5-(2-(Pyrrolidin-2-yl)vinyl)isoxazole. Discrepancies in the HOMO-LUMO gap can arise from solvent effects not accounted for in the gas-phase calculations. benchchem.com

Conformational Analysis and Energetics of this compound (s-cis vs. s-trans isomers)

Computational studies can predict the potential energy surface (PES) and determine the relative energies of these conformers. Generally, the s-trans conformation is energetically more favorable for dienes due to reduced steric hindrance. masterorganicchemistry.com For similar systems, quantum mechanical calculations have shown that the s-trans conformer can be more stable than the s-cis by a few kcal/mol. rsc.orgresearchgate.net This energy difference dictates the equilibrium population of each conformer. For butadiene, the s-trans conformation is about 2.3 kcal/mol more stable, constituting about 96% of the conformer population at any given time. masterorganicchemistry.com While specific energetic data for this compound was not found in the search results, the principles of conformational analysis suggest a similar preference for the s-trans isomer.

Computational Mechanistic Elucidation of Reactions Involving this compound (e.g., Isomerization Pathways)

Computational chemistry plays a vital role in elucidating the mechanisms of reactions involving vinylisoxazoles, including their isomerization into other heterocyclic systems. acs.orgsu.se For example, DFT calculations have been used to investigate the Fe(II)-catalyzed isomerization of 4-vinylisoxazoles into pyrroles. acs.orgsu.se These studies help to understand the reaction pathways, identify transition states, and explain the influence of factors like steric hindrance on the reaction outcome. acs.orgsu.se

In the context of isomerization, computational models can map out the entire reaction coordinate, calculating the Gibbs free energies of reactants, intermediates, transition states, and products. nih.govmdpi.com For the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles to 4H-pyrrolo[2,3-d]oxazoles, DFT calculations at the B3LYP-D3/6-311+G(d,p) level of theory have been employed to shed light on the reaction mechanism. nih.gov Such studies can reveal whether a reaction proceeds through a concerted or stepwise mechanism and can predict the activation energies involved. acs.orgresearchgate.net

Density Functional Theory (DFT) Applications in Vinylisoxazole Research

Density Functional Theory (DFT) is a widely used computational method in the study of isoxazole derivatives due to its balance of accuracy and computational cost. uni-ulm.de It is applied to predict a wide range of properties, including molecular geometries, electronic structures, and spectroscopic characteristics. nih.govjournaljmsrr.commdpi.com

DFT calculations are crucial for:

Structural Optimization: Determining the most stable three-dimensional structure of the molecule. nih.gov

Electronic Properties: Calculating the HOMO-LUMO gap, electron density distribution, and molecular electrostatic potential, which are essential for predicting reactivity. benchchem.comjournaljmsrr.comresearchgate.netaps.org

Reaction Mechanisms: Elucidating the pathways of chemical reactions, as seen in the isomerization of vinylisoxazoles. acs.orgsu.seresearchgate.net

Spectroscopic Analysis: Simulating vibrational (IR) and electronic (UV-Vis) spectra to aid in the interpretation of experimental data. nih.govmdpi.com

For instance, DFT calculations have been used to support the mechanism of Fe(II)-catalyzed isomerization of 4-vinylisoxazoles to pyrroles and to explain the influence of the vinyl group's steric congestion on the isomerization pathway. acs.org Similarly, DFT has been used to study the electronic and optical properties of various heterocyclic compounds. journaljmsrr.comresearchgate.net

Molecular Modeling and Simulation of this compound Systems

Molecular modeling and simulation encompass a range of computational techniques used to study molecular systems at an atomistic level. pitt.eduscifiniti.comrcsb.org These methods, including molecular dynamics (MD) and Monte Carlo simulations, allow researchers to investigate the behavior of molecules over time. mdpi.comfrontiersin.org

In the context of this compound and its derivatives, molecular modeling can be applied to:

Study intermolecular interactions: Hirshfeld surface analysis, for example, can map interactions like C–H···O and π-stacking in crystal structures, which are important for understanding solubility and stability. benchchem.com

Predict binding modes: Molecular docking, a key molecular modeling technique, is used to predict how a molecule like a vinylisoxazole derivative might bind to a biological target, such as a protein or enzyme. mdpi.comfrontiersin.orgnih.govmdpi.com This is particularly relevant in drug design.

Evaluate conformational stability: Molecular dynamics simulations can track the movement of atoms in a molecule over time, providing insights into the stability of different conformations and the flexibility of the molecule in different environments. mdpi.comfrontiersin.orgmdpi.com

While specific molecular dynamics simulation studies solely focused on this compound were not prominently found, the application of these techniques to isoxazole derivatives in general is widespread, aiding in fields like drug discovery and materials science. mdpi.comfrontiersin.orgmdpi.commdpi.com

Emerging Research Frontiers and Future Directions in 5 Vinylisoxazole Chemistry

Novel Synthetic Strategies and Green Chemistry Principles in 5-Vinylisoxazole Production

The production of this compound and its derivatives is increasingly guided by the principles of green chemistry, which prioritize waste prevention, atom economy, and the use of safer chemical processes. yale.edumlsu.ac.inbeilstein-journals.org The goal is to develop synthetic routes that are not only efficient in yield but also environmentally benign and economically viable. beilstein-journals.org

Traditional syntheses often involve multi-step sequences that may require harsh conditions or generate significant waste. grafiati.com For instance, one established route involves the cycloaddition of a nitrile oxide to an alkyne, followed by functional group manipulation to install the vinyl moiety, such as reduction of a carboxylate and subsequent Wittig olefination. grafiati.com While effective, these methods can have a low atom economy, a key metric in green chemistry that measures the efficiency of incorporating reactant atoms into the final product. mlsu.ac.inacs.org

Modern strategies are focused on overcoming these limitations. Key areas of development include:

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as it minimizes waste. acs.org Research is exploring metal-free catalytic approaches and the use of inexpensive, abundant metal catalysts to construct the isoxazole (B147169) core or introduce the vinyl group. mdpi.com For example, iodine-catalyzed reactions have been developed for synthesizing related heterocyclic systems under mild conditions. mdpi.com

Process Intensification: This involves designing reactions that are conducted at ambient temperature and pressure, which reduces energy consumption. yale.edumlsu.ac.in The development of one-pot or cascade reactions, where multiple transformations occur in a single reaction vessel, simplifies procedures, reduces solvent use, and minimizes waste from intermediate purification steps. rsc.org A recent metal-free, cascade reaction to produce a this compound derivative was achieved using readily available chalcones. rsc.org

Safer Solvents and Reagents: A major focus of green chemistry is to replace hazardous solvents and reagents with safer alternatives. sigmaaldrich.com This includes the use of water or bio-based solvents like ethanol. mdpi.comsigmaaldrich.com

Renewable Feedstocks: Whenever practical, using renewable raw materials instead of depleting fossil fuels is a core green principle. yale.edu The synthesis of related compounds from lignin-derivatives like vanillin (B372448) and guaiacol (B22219) demonstrates the potential for creating valuable chemicals from biomass. rsc.org

| Green Chemistry Principle | Application in this compound Synthesis | Source |

| Atom Economy | Designing syntheses, such as cycloadditions, to maximize the incorporation of reactant atoms into the this compound product, minimizing byproducts. | acs.org |

| Catalysis | Employing selective catalysts to replace stoichiometric reagents, reducing waste and enabling milder reaction conditions. | researchgate.netacs.org |

| Reduction of Derivatives | Avoiding the use of protecting groups through selective reactions, which shortens synthetic sequences and prevents waste generation. | acs.orgsigmaaldrich.com |

| Design for Energy Efficiency | Developing synthetic methods that proceed at ambient temperature and pressure to lower energy costs and environmental impact. | yale.edumlsu.ac.in |

Exploration of New Reactivity Modes and Catalytic Transformations for this compound

The vinyl group attached to the isoxazole ring is a hub of reactivity, enabling a diverse range of chemical transformations. Researchers are actively exploring new ways to harness this reactivity through innovative catalytic methods, with a particular focus on asymmetric synthesis to create chiral molecules.

The electron-withdrawing nature of the isoxazole ring influences the reactivity of the vinyl group, making it an interesting substrate for various reactions. mdpi.com Key areas of exploration include:

Vinylogous Reactions: The principle of vinylogy, where the electronic effects of a functional group are transmitted through a conjugated system, is central to understanding the reactivity of this compound. acs.org The vinyl group allows it to act as a Michael acceptor. mdpi.com For example, the asymmetric vinylogous Michael addition of nucleophiles to activated 5-styrylisoxazoles has been achieved with high enantioselectivity using bifunctional organocatalysts. mdpi.com These catalysts, such as chiral ammonium (B1175870) salts, can effectively control the stereochemical outcome of the reaction. mdpi.com

Cycloaddition Reactions: The vinyl group can participate as a dienophile in [4+2] cycloadditions or as a dipolarophile in [3+2] cycloadditions. A [3+2] cycloaddition involving a this compound derivative has been used to synthesize a complex tetra-heteroaryl molecule in excellent yield. rsc.org This highlights its utility in rapidly building molecular complexity.

Catalytic Functionalization: Transition metal catalysis and organocatalysis are powerful tools for functionalizing the vinyl group. researchgate.netacs.org Merging photoredox catalysis with metal catalysis has enabled transformations under exceptionally mild conditions, using visible light as a renewable energy source. beilstein-journals.org Such dual catalytic systems could open new avenues for the arylation, alkylation, or amination of the vinyl group on the this compound scaffold. beilstein-journals.orgnih.gov

| Reaction Type | Catalyst/Reagent Example | Product Type | Source |

| Vinylogous Michael Addition | Chiral bifunctional urea (B33335) ammonium salt | Enantioenriched γ'-adducts | mdpi.com |

| [3+2] Cycloaddition | Toluenesulfonylmethyl isocyanide (TosMIC) | Poly-heterocyclic structures | rsc.org |

| Polymerization | Radical initiators | Polyisoxazoles | researchgate.net |

| Oxidative Cleavage | Ozone, KMnO₄ | Formylisoxazoles | grafiati.com |

Design and Synthesis of Advanced this compound-based Materials with Tailored Properties

The unique chemical structure of this compound makes it an attractive monomer for the synthesis of advanced materials with specialized properties. The pendant isoxazole rings can impart specific thermal, optical, or electronic characteristics to a polymer backbone, while the vinyl group provides a straightforward route for polymerization.

Current research in this area focuses on creating materials with tailored functionalities:

Polymers and Thermosets: Radical polymerization of this compound derivatives yields polymers with pendant isoxazole rings. researchgate.net These polymers could have applications as semiconductors or specialty plastics. The isoxazole ring itself is a component of high-performance materials. For instance, bio-based amines derived from related structures have been used as hardeners for epoxy thermosets, showing performance comparable or superior to petroleum-based systems. rsc.org

Liquid Crystals: The rigid, aromatic nature of the isoxazole ring makes it a suitable component for liquid crystalline materials. researchgate.net By incorporating this compound into larger molecular structures, it is possible to design molecules that self-assemble into ordered liquid crystal phases, which are essential for display technologies. researchgate.net

Functional Dyes and Probes: The isoxazole nucleus is part of many biologically active molecules and can be incorporated into fluorescent probes. grafiati.com By functionalizing this compound, it is possible to create new dyes or sensor molecules where the isoxazole unit plays a role in the material's optical properties or binding affinity.

The synthesis of these materials often relies on established polymerization techniques or cross-coupling reactions to build larger, conjugated systems. The ability to precisely control the structure of the this compound monomer allows for fine-tuning of the final material's properties. acs.org

Integration of Advanced Computational Methodologies for Predictive this compound Research

Computational chemistry has become an indispensable tool in modern chemical research, enabling scientists to predict molecular properties and reaction outcomes with increasing accuracy. jstar-research.comschrodinger.com For this compound, these in silico methods offer a powerful way to accelerate research by guiding experimental design and providing deep mechanistic insights.

The application of computational tools can rationalize experimental observations and predict new phenomena:

Predicting Reactivity and Selectivity: Quantum mechanics calculations, such as Density Functional Theory (DFT), can model the electronic structure of this compound. mdpi.com This allows for the prediction of reactive sites, transition state energies, and reaction pathways. jstar-research.com For example, DFT calculations have been used to understand the stereoselectivity in the vinylogous Michael addition to isoxazole derivatives, rationalizing why a particular stereoisomer is formed. mdpi.com

Simulating Spectroscopic Properties: Computational methods can predict spectroscopic data such as NMR, IR, and UV-vis spectra. jstar-research.com This aids in the characterization of new this compound derivatives and the materials made from them.

Designing Novel Materials: By simulating the properties of hypothetical molecules, researchers can screen large virtual libraries of this compound-based compounds for desired characteristics before committing to laboratory synthesis. schrodinger.comnih.gov This is particularly useful in materials science for predicting properties like electronic band gaps in polymers or the phase behavior of liquid crystals. mdpi.com

Understanding Reaction Mechanisms: Computational modeling helps elucidate complex reaction mechanisms, including the role of catalysts and the nature of transient intermediates. jstar-research.com This fundamental understanding is crucial for optimizing reaction conditions and developing new catalytic systems for this compound transformations.

The synergy between computational prediction and experimental validation streamlines the discovery process, reducing the time and resources required to develop new synthetic methods and materials based on the this compound scaffold. schrodinger.comnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Vinylisoxazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves cycloaddition reactions or functionalization of pre-existing isoxazole derivatives. Key variables include solvent polarity, temperature, and catalyst selection (e.g., Lewis acids for regioselectivity). For example, optimizing the ratio of starting materials (e.g., nitrile oxides and alkynes) under inert atmospheres can improve yields. Characterization via -NMR and GC-MS is critical to assess purity, with discrepancies in spectra often arising from unreacted intermediates or stereochemical variations .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies require controlled environments (e.g., humidity, temperature, light exposure) monitored over time. Techniques like differential scanning calorimetry (DSC) and accelerated degradation assays can identify decomposition pathways. For instance, exposure to UV light may induce [2+2] cycloaddition side products, detectable via HPLC with diode-array detection. Documenting storage protocols (e.g., inert gas, desiccants) is essential for reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Safety data sheets (SDS) for analogous compounds (e.g., isoxazole derivatives) recommend using fume hoods, nitrile gloves, and flame-resistant lab coats. Toxicity assessments should include acute exposure tests (e.g., LD in model organisms) and ecotoxicity profiling. Spill management protocols must address solvent compatibility; for example, ethanol may stabilize this compound during cleanup, whereas water could exacerbate reactivity .

Advanced Research Questions

Q. How can computational chemistry methods predict the regioselectivity of this compound in Diels-Alder reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals to predict electron-deficient vs. electron-rich sites. Comparing activation energies of possible transition states clarifies regioselectivity trends. Validation requires experimental kinetic studies (e.g., -labeling) to correlate computational predictions with observed product ratios .

Q. What strategies resolve contradictory spectroscopic data for this compound derivatives in literature?

- Methodological Answer : Discrepancies in -NMR shifts may arise from solvent effects or tautomeric equilibria. Researchers should replicate experiments under standardized conditions (e.g., DMSO-d vs. CDCl) and use 2D-NMR techniques (e.g., COSY, HSQC) to assign signals unambiguously. Cross-referencing with high-resolution mass spectrometry (HRMS) ensures molecular integrity .

Q. How can researchers design experiments to probe the biological activity of this compound without commercial assay kits?

- Methodological Answer : Custom assays might involve enzymatic inhibition studies (e.g., acetylcholinesterase for neuroactivity screening) with kinetic readouts (UV-Vis spectrophotometry). Positive/negative controls (e.g., galantamine for inhibition) validate assay robustness. Dose-response curves (IC) and molecular docking simulations (e.g., AutoDock Vina) provide mechanistic insights .

Q. What statistical approaches are optimal for analyzing structure-activity relationships (SAR) in this compound analogs?

- Methodological Answer : Multivariate analysis (e.g., principal component analysis, PCA) reduces dimensionality in datasets linking substituent effects (Hammett constants) to bioactivity. Machine learning models (e.g., random forests) trained on descriptors (logP, polar surface area) can predict SAR trends. Cross-validation (k-fold) ensures model generalizability .

Guidance for Data Integrity and Reproducibility

- Experimental Documentation : Follow Beilstein Journal guidelines for detailing synthesis protocols, including raw data (e.g., chromatograms, spectra) in supplementary materials .

- Data Validation : Use checksums or version-controlled repositories (e.g., GitHub) for computational datasets. For wet-lab studies, provide step-by-step videos of critical procedures (e.g., crystallization) .

- Literature Review : Employ federated search tools (e.g., PubMed, SciFinder) with Boolean operators (e.g., "this compound AND kinetics") to aggregate peer-reviewed studies while excluding non-authoritative sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.